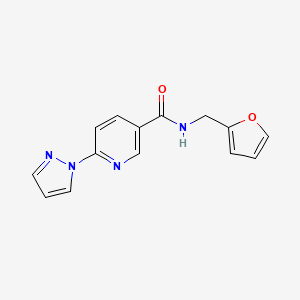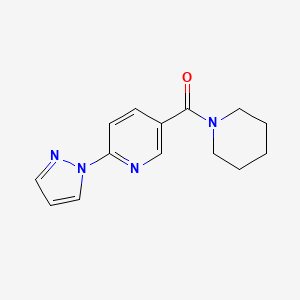
Diethyl1,3-Acetonedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a clear, colorless to pale yellow liquid that is slightly soluble in chloroform and ethyl acetate . This compound is widely used in organic synthesis due to its versatile reactivity and ability to form various derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 1,3-acetonedicarboxylate can be synthesized through the esterification of 1,3-acetonedicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In industrial settings, diethyl 1,3-acetonedicarboxylate is produced on a larger scale using similar esterification processes. The use of continuous flow reactors and optimized reaction conditions allows for efficient production with high yields .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 1,3-acetonedicarboxylate undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aryl azides in the presence of sodium ethoxide to form 1,2,3-triazole derivatives.
Michael Addition: It participates in Michael addition reactions with electron-deficient alkenes.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds such as pyrazoles and quinolines.
Common Reagents and Conditions
Common reagents used in reactions with diethyl 1,3-acetonedicarboxylate include sodium ethoxide, N,N-dimethylformamide dimethyl acetal (DMFDMA), and various bases such as DMAP (4-dimethylaminopyridine) . Reaction conditions often involve heating and the use of solvents like ethanol.
Major Products Formed
The major products formed from reactions with diethyl 1,3-acetonedicarboxylate include:
1,2,3-Triazoles: Formed through condensation with aryl azides.
Fluorenone-Fused Coumarins: Synthesized via base-catalyzed reactions with 2-hydroxybenzylidene indenediones.
Pyrazoles and Quinolines: Resulting from cyclization reactions.
Aplicaciones Científicas De Investigación
Diethyl 1,3-acetonedicarboxylate has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of diethyl 1,3-acetonedicarboxylate involves its reactivity as a β-keto ester. It can undergo nucleophilic addition reactions due to the presence of the carbonyl groups, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific reactions and products formed.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 1,3-acetonedicarboxylate: Similar in structure but with methyl ester groups instead of ethyl.
1,3-Acetonedicarboxylic Acid: The parent acid form of diethyl 1,3-acetonedicarboxylate.
Ethyl Acetoacetate: Another β-keto ester with similar reactivity but different applications.
Uniqueness
Diethyl 1,3-acetonedicarboxylate is unique due to its ability to form a wide range of heterocyclic compounds and its versatility in various synthetic applications. Its reactivity and stability make it a valuable compound in organic synthesis .
Propiedades
Número CAS |
105-50-5 |
|---|---|
Fórmula molecular |
C12H13NO4S |
Peso molecular |
0 |
Sinónimos |
1,3-Acetonedicarboxylicaciddiethylester~Diethyl3-oxoglutarate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




